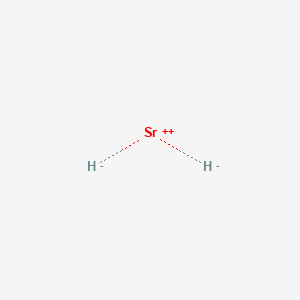

Strontium hydride (SrH2)

説明

Strontium hydride is an inorganic compound with the chemical formula SrH2. It is a white crystalline solid that is highly reactive with water and air. Strontium hydride is primarily used in research and industrial applications due to its unique properties and reactivity.

準備方法

Strontium hydride can be synthesized through the direct combination of strontium and hydrogen gas. The reaction is typically carried out at elevated temperatures to facilitate the formation of the hydride:

Sr+H2→SrH2

In industrial settings, strontium hydride is produced by heating strontium metal in a hydrogen atmosphere. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the complete conversion of strontium to strontium hydride.

化学反応の分析

Hydrolysis with Water

SrH₂ reacts violently with water, producing strontium hydroxide and hydrogen gas:

Observations :

-

Strontium hydroxide forms as a sparingly soluble white precipitate (solubility: 0.041 g/100 mL at 0°C)3.

Safety Note :

Hydrogen gas poses flammability risks; reactions require controlled environments .

Oxidation Reactions

SrH₂ reacts with oxygen to form strontium oxide and hydrogen gas:

Conditions :

-

Ambient to moderate temperatures (25–200°C).

-

Reaction rate increases with humidity due to hydrolysis synergy.

Product Analysis :

| Product | Crystal Structure | Application |

|---|---|---|

| SrO | Cubic (rock salt) | Ceramics, catalysts |

Reactions with Acids

SrH₂ acts as a strong reducing agent in acidic media, producing strontium salts and hydrogen:

Key Features :

-

Rapid gas evolution due to dual hydrogen sources (hydride and acid).

-

Reaction efficiency depends on acid concentration and temperature.

Comparative Reactivity :

| Acid | Reaction Rate | Byproduct |

|---|---|---|

| HCl (aq) | Fast | SrCl₂ |

| H₂SO₄ (dilute) | Moderate | SrSO₄ |

Thermal Decomposition

At high temperatures, SrH₂ decomposes into strontium metal and hydrogen gas:

Applications :

Elemental and Isotopic Analysis

Elemental Composition of SrH₂ :

| Element | Percentage | Method |

|---|---|---|

| Sr | 97.75% | Gravimetric |

| H | 2.25% | Combustion |

Isotope Pattern :

The dominant isotope profile (natural abundance):

Comparative Reactivity with Alkaline Earth Hydrides

| Property | SrH₂ | CaH₂ | MgH₂ |

|---|---|---|---|

| ΔH Formation (kJ/mol) | -180 | -186 | -75 |

| Water Reactivity | Violent | Moderate | Slow |

| Decomposition Temp | 1050°C | 1000°C | 300°C |

科学的研究の応用

Hydrogen Storage

Overview

Strontium hydride is recognized for its role in hydrogen storage systems. As a member of the alkaline-earth hydrides, it can absorb and release hydrogen gas, making it a candidate for energy storage solutions.

Research Findings

Recent studies indicate that SrH₂ undergoes pressure-induced phase transitions that enhance its ionic conductivity, which is crucial for efficient hydrogen transport. Specifically, it transitions from an orthorhombic structure (Pnma) to a hexagonal structure (P63/mmc) under high pressure. This transition significantly reduces the material's resistance and improves its ionic conduction properties, facilitating better hydrogen storage and transport mechanisms .

Case Study

In a study utilizing impedance spectroscopy at pressures up to 25.3 GPa, researchers observed a four-order magnitude decrease in total resistance following the phase transition. This finding underscores the potential of SrH₂ as a high-performance hydrogen storage material under varying pressure conditions .

Chemical Reactivity

Reactions with Water

Strontium hydride reacts vigorously with water to produce hydrogen gas and strontium hydroxide:

This reaction not only produces hydrogen but also demonstrates the compound's utility in generating hydrogen fuel through controlled chemical processes .

Electrical Conductivity

Conductive Properties

The electrical properties of SrH₂ are influenced by its structural phases. Under high pressure, the compound exhibits mixed ionic-electronic conduction, which is vital for applications in solid-state batteries and other electronic devices.

Research Insights

The transition to the P63/mmc phase enhances ionic conductivity due to reduced ionic migration barriers. This characteristic is essential for developing materials that require efficient ion transport, such as electrolytes in fuel cells and batteries .

Material Science Applications

Doping Studies

Research into doping SrH₂ with calcium has revealed changes in its electronic and optical properties. Doping can modify the band gap of SrH₂, making it suitable for various optoelectronic applications .

| Dopant | Effect on SrH₂ Properties |

|---|---|

| Calcium | Alters electronic structure; modifies band gap |

| Other dopants | Potentially enhances ionic conductivity |

Environmental Considerations

Strontium contamination from hydride applications can pose environmental risks. Studies focus on understanding the mobility and impact of strontium compounds in various ecosystems to mitigate potential hazards associated with their use .

作用機序

The mechanism of action of strontium hydride involves the release of hydrogen gas upon reaction with water or acids. This release of hydrogen gas can be utilized in various chemical processes, including reduction reactions. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the hydride ion (H-) with other chemical species.

類似化合物との比較

Strontium hydride can be compared with other alkaline earth metal hydrides, such as calcium hydride (CaH2) and barium hydride (BaH2). These compounds share similar properties, such as high reactivity with water and acids, and are used in similar applications. strontium hydride is unique due to its specific reactivity and the properties of strontium as an element.

Similar Compounds

- Calcium hydride (CaH2)

- Barium hydride (BaH2)

- Magnesium hydride (MgH2)

Strontium hydride stands out due to its specific applications in materials science and its potential use in hydrogen storage technologies.

特性

IUPAC Name |

strontium;hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sr.2H/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYCUIABXVBCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SrH2, H2Sr | |

| Record name | Strontium hydride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Strontium_hydride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13598-33-9 | |

| Record name | Strontium hydride (SrH2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium hydride (SrH2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium dihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the basic structure of strontium hydride?

A1: Strontium hydride (SrH2) typically adopts an orthorhombic crystal structure at ambient conditions. This structure can be described as a slightly distorted cubic close packing of strontium atoms, with hydride ions (H-) occupying octahedral interstitial sites. []

Q2: What are the molecular formula, weight, and spectroscopic characteristics of SrH2?

A2: Strontium hydride has the molecular formula SrH2. Its molecular weight is 89.632 g/mol. Spectroscopically, SrH2 and its deuterated analogue SrD2 have been studied using techniques like Fourier transform electronic spectroscopy. []

Q3: How is strontium hydride typically synthesized?

A3: Several methods exist for SrH2 synthesis. One approach involves the direct reaction of strontium metal with hydrogen gas at elevated temperatures. [] Another method utilizes the reaction of strontium amide (SrNH) with strontium hydride, resulting in a mixed hydride-imide-nitride phase. []

Q4: Can strontium hydride act as a reducing agent?

A5: Yes, SrH2 can act as a strong reducing agent. For instance, it has been shown to reduce 9-fluorenone to its corresponding ketyl radical, forming a strontium ketyl complex. []

Q5: What are the potential catalytic applications of SrH2?

A6: Strontium hydride complexes have been explored as catalysts for various organic transformations, including alkene hydrogenation [] and the dehydrocoupling of amines and boranes. []

Q6: How does the catalytic activity of SrH2 compare to other alkaline-earth metal hydrides?

A7: Theoretical studies suggest that the bond dissociation energy (BDE) of the Ae–H bond plays a crucial role in the catalytic activity of alkaline-earth metal hydrides. While SrH2 shows promise in certain reactions, its activity can be lower compared to calcium analogues due to a shift in the monomer-dimer equilibrium, which is essential for the catalytic cycle. []

Q7: How is computational chemistry used to study SrH2?

A8: Density functional theory (DFT) calculations have been instrumental in understanding the bonding, structure, and reactivity of SrH2. These calculations provide insights into electronic properties, reaction mechanisms, and the role of SrH2 as a catalyst. [, ]

Q8: Have there been theoretical studies on the high-pressure behavior of SrH2?

A9: Yes, computational studies have predicted the existence of high-pressure polymorphs of SrH2 with varying stoichiometries (SrH2n, n = 1-5). These studies suggest the formation of intriguing hydrogen structural units, including linear and bent H3 units and even graphene-like H-layers under extreme compression. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。